molecular formula C17H26N4O4 B5634180 1-(cyclopentylcarbonyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide

1-(cyclopentylcarbonyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide

Cat. No. B5634180
M. Wt: 350.4 g/mol
InChI Key: NQSCPHBVKFINEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to the requested chemical structure often involves complex reactions and is characterized by the formation of oxadiazole and piperazine derivatives. These compounds are synthesized through multiple steps, including the cyclization of hydrazides to form oxadiazoles and the subsequent introduction of piperazine groups. The synthesis processes are tailored to introduce specific functional groups that confer desired properties to the compounds, such as enhanced binding affinity to certain receptors or improved pharmacological profiles. For example, the synthesis of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives involves elemental analyses, NMR, and mass spectral studies to ensure the formation of the targeted molecular structure (Harish et al., 2013).

Molecular Structure Analysis Molecular structure analysis of compounds similar to the one , such as 1,3,4-oxadiazole and piperazine derivatives, typically involves X-ray crystallography, computational density functional theory (DFT) calculations, and Hirshfeld surface analysis. These analyses provide insights into the molecular conformations, intermolecular interactions, and the overall geometry of the compounds. The crystal structure studies and DFT calculations are crucial for understanding the reactivity and stability of these molecules (Kumara et al., 2017).

Chemical Reactions and Properties Chemical reactions involving compounds of this nature often include interactions with cannabinoid receptors, as evidenced by molecular interaction studies. These compounds can serve as ligands that exhibit affinity towards specific receptors, influencing their pharmacological effects. Their chemical properties, such as reactivity towards electrophilic or nucleophilic sites, are determined through computational analysis and practical synthesis outcomes, shedding light on their potential biological activities (Shim et al., 2002).

properties

IUPAC Name

1-(cyclopentanecarbonyl)-N-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-24-11-14-19-15(25-20-14)10-18-16(22)12-6-8-21(9-7-12)17(23)13-4-2-3-5-13/h12-13H,2-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSCPHBVKFINEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopentylcarbonyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide

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